molecular formula C19H16Cl2N2O4S B2565081 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1021227-16-6

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B2565081
CAS No.: 1021227-16-6
M. Wt: 439.31
InChI Key: KZLHWPVXKFLVRG-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H16Cl2N2O4S and its molecular weight is 439.31. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Characterization

Research has been conducted on the synthesis of related compounds, demonstrating novel methods for creating derivatives with potential scientific applications. For instance, the study by Yu et al. (2014) introduced a method for synthesizing N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, offering insights into the chemical synthesis and characterization of similar complex molecules (Yu et al., 2014).

Biological Activities and Potential Therapeutic Applications

A significant area of research focuses on the biological activities of chemically related compounds, investigating their potential as therapeutic agents. For example, Riaz et al. (2020) synthesized new N-aryl derivatives of triazole compounds and evaluated their cholinesterase inhibition potential, which could have implications for treating diseases like Alzheimer's (Riaz et al., 2020). Similarly, Iftikhar et al. (2019) explored the α-glucosidase inhibitory potential of N‐aryl/aralkyl derivatives of acetamide compounds, suggesting their utility in managing diabetes (Iftikhar et al., 2019).

Anticancer Properties

Evren et al. (2019) studied the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their selective cytotoxicity against human lung adenocarcinoma cells, indicating the potential of such compounds in cancer therapy (Evren et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Another study by Rehman et al. (2013) synthesized derivatives similar to the chemical and tested them for antimicrobial activities, highlighting the potential for these compounds to serve as new antimicrobial agents (Rehman et al., 2013).

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c1-25-15-8-16(26-2)14(7-13(15)21)23-18(24)10-28-19-22-9-17(27-19)11-3-5-12(20)6-4-11/h3-9H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLHWPVXKFLVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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